Methyl 3-cyclopentenecarboxylate

説明

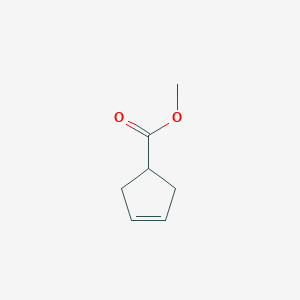

Structure

3D Structure

特性

IUPAC Name |

methyl cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOILRYKIJRPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363785 | |

| Record name | Methyl 3-cyclopentenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58101-60-3 | |

| Record name | Methyl 3-cyclopentenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl cyclopent-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-Cyclopentenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways, reaction mechanisms, and experimental protocols for producing methyl 3-cyclopentenecarboxylate, a valuable intermediate in organic synthesis and drug development. The information is compiled to assist researchers in understanding and implementing its synthesis.

Introduction

This compound is a cyclic ester whose structure is a key building block in the synthesis of various complex molecules, including natural products and pharmaceutical agents. Its five-membered ring and reactive double bond offer versatile handles for further chemical modification. The two predominant methods for its synthesis are the [4+2] cycloaddition (Diels-Alder reaction) and the esterification of 3-cyclopentenecarboxylic acid.

Pathway 1: Diels-Alder Reaction

The most common and atom-economical method for synthesizing this compound is the Diels-Alder reaction. This pathway involves the [4+2] cycloaddition of cyclopentadiene (the diene) and methyl acrylate (the dienophile). The reaction is known for its high efficiency and stereoselectivity, typically favoring the endo isomer under kinetic control.

Reaction Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. The π-electrons from the diene and the dienophile redistribute to form a new six-membered ring, creating two new carbon-carbon sigma bonds simultaneously. The use of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), can accelerate the reaction and significantly enhance the endo selectivity by coordinating to the carbonyl oxygen of the methyl acrylate, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

Quantitative Data Summary

The stereochemical outcome of the Diels-Alder reaction is highly dependent on reaction conditions. The ratio of endo to exo products can be influenced by temperature, solvent, and the presence of a catalyst.

| Condition | Dienophile | Diene | Temp. (°C) | Solvent | Catalyst | Endo:Exo Ratio | Reference |

| Uncatalyzed | Methyl Acrylate | Cyclopentadiene | 20 | Methanol | None | ~7.5 : 1 | [1] |

| Uncatalyzed | Methyl Acrylate | Cyclopentadiene | RT | - | None | 82 : 12 | [2] |

| Uncatalyzed, Sealed Tube | Methyl Acrylate | Dicyclopentadiene | 185 | None | None | ~1 : 1 | [3] |

| Catalyzed | Methyl Acrylate | Cyclopentadiene | RT | - | AlCl₃·Et₂O | 99 : 1 | [2] |

Note: Dicyclopentadiene cracks at high temperatures to provide cyclopentadiene in situ.

Detailed Experimental Protocol (Sealed Tube Method)

This protocol is adapted from a procedure for reacting dienophiles with dicyclopentadiene at elevated temperatures.[3]

-

Preparation: Place a magnetic stir bar into a heavy-walled, sealable reaction tube.

-

Charging Reactants: Add dicyclopentadiene (1.1 equivalents) and methyl acrylate (1.0 equivalent) to the tube. The methyl acrylate can be added without removing its polymerization inhibitor.

-

Sealing: Securely seal the reaction tube.

-

Reaction: Heat the tube to 185°C in a suitable heating block or oil bath and stir the mixture vigorously. At this temperature, the dicyclopentadiene undergoes a retro-Diels-Alder reaction to form cyclopentadiene, which is then trapped in situ by the methyl acrylate.

-

Reaction Time: Maintain the temperature and stirring for the desired reaction time (e.g., 2-8 hours). The reaction progress can be monitored by GC/MS if desired.

-

Cooling: After the reaction is complete, cool the tube to room temperature using a stream of compressed air.

-

Workup: Carefully open the cooled tube. Dissolve the contents in a suitable solvent, such as ethyl acetate, for further analysis and purification.

-

Purification: The resulting mixture of endo and exo isomers can be separated from any remaining starting material or polymer by column chromatography or distillation.

Pathway 2: Fischer Esterification

An alternative route to this compound is the Fischer esterification of 3-cyclopentenecarboxylic acid. This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves three key stages:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Elimination: A proton transfer occurs, followed by the elimination of a water molecule and deprotonation to regenerate the acid catalyst and yield the final ester product.

Quantitative Data Summary

Yields for Fischer esterification are typically high but depend on effectively removing water to drive the equilibrium toward the product.

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |

| 3-Oxocyclopentanecarboxylic acid | Methanol | H₂SO₄ | Reflux, 1.5 h | 84% | [4] |

| 2-n-hexyl-3-oxo-cyclopentanecarboxylic acid | Methanol | H₂SO₄ | Reflux, 8 h | 93% | [5] |

Note: These examples on similar substrates suggest that high yields are achievable for the target synthesis.

Detailed Experimental Protocol (Acid-Catalyzed Esterification)

This protocol is based on general methods for the esterification of cyclopentane derivatives.[4][5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-cyclopentenecarboxylic acid (1.0 eq), a large excess of methanol (e.g., 10-20 eq, also serving as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq).

-

Reaction: Heat the solution to reflux with stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed (typically 1-8 hours).

-

Quenching and Extraction: Cool the reaction mixture to room temperature. Reduce the volume by removing most of the methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in a suitable organic solvent like dichloromethane or diethyl ether. Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Wash subsequently with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Final Purification: If necessary, purify the product further by vacuum distillation to obtain the high-purity ester.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-cyclopentenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-cyclopentenecarboxylate, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process optimization, and quality control.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 126.15 g/mol | [1][2][3][5] |

| CAS Number | 58101-60-3 | [1][2][4][6] |

| Appearance | Clear colorless to light yellow liquid | [1][4][6] |

| Density | 1.031 g/mL at 25 °C | [1][2][6] |

| Refractive Index (n20/D) | 1.4500 - 1.451 | [1][2][5][6][7] |

| Flash Point | 48 °C (118 °F) - 48.9 °C (120.0 °F) | [1][2][5][6] |

| Assay | ≥95% | [1][2] |

| Storage Temperature | 2-8°C | [1][2][5][6] |

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and validation. Below are generalized, standard methodologies for key parameters.

Determination of Density

The density of liquid samples like this compound is typically determined using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.

-

It is then filled with distilled water of a known temperature, and the weight is recorded to determine the volume of the pycnometer.

-

The process is repeated with this compound at a controlled temperature (e.g., 25 °C).

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Digital Density Meter:

-

The instrument is calibrated using dry air and distilled water.

-

The sample is injected into the oscillating U-tube of the meter.

-

The instrument measures the oscillation frequency, which is directly related to the density of the sample. The result is digitally displayed.

-

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a pure compound and is measured using a refractometer, typically an Abbé refractometer.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C), usually maintained by a circulating water bath.

-

Light is passed through the sample, and the telescope eyepiece is adjusted until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. For a compound like this compound, a closed-cup method such as the Pensky-Martens or Tag Closed-Cup tester is appropriate.

-

The sample is placed in the test cup of the apparatus.

-

The lid is closed, and the sample is heated at a slow, constant rate.

-

A small flame is periodically directed into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

This guide provides essential data and standardized methodologies to support the work of researchers and professionals in the chemical and pharmaceutical sciences. For further information, consulting the referenced safety data sheets and chemical supplier databases is recommended.

References

- 1. This compound 95 58101-60-3 [sigmaaldrich.com]

- 2. 3-シクロペンテンカルボン酸メチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl cyclopent-3-ene-1-carboxylate | C7H10O2 | CID 1514118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 58101-60-3 [m.chemicalbook.com]

- 7. methyl cyclopentene-3-carboxylate [stenutz.eu]

Spectroscopic Profile of Methyl 3-cyclopentenecarboxylate: A Technical Guide

Introduction

Methyl 3-cyclopentenecarboxylate is a cyclic ester of significant interest in organic synthesis, serving as a versatile building block for various more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and facilitate its use in further chemical transformations. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.69 | s | - | 2H | HC=CH |

| 3.67 | s | - | 3H | O-CH₃ |

| 3.15 - 3.05 | m | - | 1H | CH-COOCH₃ |

| 2.65 - 2.55 | m | - | 4H | CH₂-CH=CH-CH₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 175.5 | C | C=O |

| 128.0 | CH | HC=CH |

| 51.8 | CH₃ | O-CH₃ |

| 42.5 | CH | CH-COOCH₃ |

| 33.2 | CH₂ | CH₂-CH= |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | =C-H stretch |

| 2955, 2850 | Strong | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1650 | Weak | C=C stretch |

| 1435 | Medium | C-H bend (CH₂) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 126 | 30 | [M]⁺ (Molecular Ion) |

| 95 | 45 | [M - OCH₃]⁺ |

| 67 | 100 | [C₅H₇]⁺ (Cyclopentenyl cation) |

| 66 | 80 | [C₅H₆]⁺ |

| 59 | 25 | [COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Choose a suitable deuterated solvent that completely dissolves the compound, such as Chloroform-d (CDCl₃).[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely to prevent solvent evaporation.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.[2]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[2]

-

Acquire the sample spectrum by passing the IR beam through the sample.

-

The resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[2]

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile. A typical concentration is around 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

-

If necessary, filter the final solution to remove any particulates.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source. For volatile compounds like this compound, this is often done via a gas chromatography (GC) inlet.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

References

CAS number and IUPAC name for Methyl 3-cyclopentenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Methyl 3-cyclopentenecarboxylate is a cyclic ester with the following identifiers:

This compound is a key intermediate in the synthesis of various organic molecules, including prostanoids and carbocyclic nucleoside drugs.[3] Its reactive double bond allows for precise chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [2] |

| Molecular Weight | 126.15 g/mol | [2] |

| Form | Liquid | |

| Refractive Index (n20/D) | 1.451 | |

| Density | 1.031 g/mL at 25 °C | |

| Storage Temperature | 2-8°C |

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below.

Esterification via 1,1'-Carbonyldiimidazole

A direct and high-yielding method for the synthesis of this compound involves the activation of 3-cyclopentenecarboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with methanol.[4]

Experimental Protocol:

-

Under a nitrogen atmosphere and at 0 °C, dissolve 3-cyclopentenecarboxylic acid (10 g, 89 mmol) in dichloromethane (100 mL).[4]

-

To this solution, add 1,1'-carbonyldiimidazole (43 g, 267 mmol).[4]

-

Stir the reaction mixture at room temperature for 4 hours.[4]

-

Add methanol (100 mL) to the reaction mixture.[4]

-

Continue stirring the mixture overnight.[4]

-

Remove the solvent by evaporation at low temperature to yield Methyl 3-cyclopentene-1-carboxylate (11.2 g, 99% yield).[4]

Diels-Alder Reaction

An alternative synthetic route is the Diels-Alder reaction between cyclopentadiene and methyl acrylate.[5][6][7][8][9] This [4+2] cycloaddition reaction typically produces a mixture of endo and exo isomers. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can accelerate the reaction and enhance the endo selectivity.[5]

Experimental Considerations:

-

The reaction can be carried out in a sealed tube at elevated temperatures (e.g., 185°C) by in-situ generation of cyclopentadiene from dicyclopentadiene.[8]

-

The solvent can influence the reaction rate and selectivity. For instance, the reaction is faster in methanol compared to n-hexane.[6]

-

The endo/exo ratio of the product can be influenced by reaction temperature and time, with higher temperatures potentially leading to equilibration.[8]

Spectroscopic Data

Biological and Medicinal Significance

While specific biological activities of this compound are not extensively documented, the cyclopentene and cyclopentane moieties are present in numerous biologically active molecules and approved drugs.[3]

-

Prostaglandins: The cyclopentane core is a fundamental structural feature of prostaglandins, which are involved in a wide range of physiological processes.

-

Carbocyclic Nucleosides: These analogues of nucleosides, where the ribose sugar is replaced by a cyclopentane or cyclopentene ring, are an important class of antiviral and anticancer agents.

-

Drug Scaffolds: The cyclopentane ring is found in various drugs, including the neuraminidase inhibitor peramivir and the hepatitis C virus protease inhibitor glecaprevir.

The presence of the reactive double bond in this compound makes it a versatile starting material for the synthesis of diverse cyclopentane-based compounds with potential therapeutic applications. For example, cyclopentenyl fatty acids have shown promise as new antibiotic agents.[10] Furthermore, some cyclopentene derivatives, such as certain nitro-esters, have demonstrated antiviral activity.[11]

Experimental and Synthetic Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of this compound via CDI activation.

Caption: Diels-Alder synthesis of this compound.

References

- 1. Methyl cyclopent-3-ene-1-carboxylate | C7H10O2 | CID 1514118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound [nastchem.com]

- 4. This compound | 58101-60-3 [chemicalbook.com]

- 5. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Antiviral activity of cyclopentene nitro-ester and derivatives" by Kirpal S. Bisht, Alberto Van Olphen et al. [digitalcommons.usf.edu]

An In-depth Technical Guide to the Reactivity of the Double Bond in Methyl 3-cyclopentenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclopentenecarboxylate is a versatile cyclic ester whose chemical reactivity is dominated by its endocyclic double bond. The presence of the electron-withdrawing methyl carboxylate group influences the reactivity and stereoselectivity of additions to this double bond, making it a valuable synthon in the preparation of a variety of complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the reactivity of the double bond in this compound, focusing on key reaction classes. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established principles and analogous reactivity of similarly substituted cyclopentene derivatives.

General Reactivity Profile

The double bond in this compound is susceptible to a range of addition reactions. The electron-withdrawing nature of the ester group, although not directly conjugated with the double bond, can exert a modest inductive effect, potentially influencing the rate and regioselectivity of certain electrophilic additions. The stereochemical outcome of these reactions is often dictated by the approach of the reagent to the cyclopentene ring, with the potential for both syn and anti addition products, leading to the formation of diastereomers.

Key Reactions and Mechanisms

This section details the primary reactions involving the double bond of this compound.

Electrophilic Addition

Electrophilic addition reactions are a cornerstone of alkene chemistry. In the case of this compound, these reactions proceed via the formation of a carbocation or a bridged intermediate.

The addition of hydrogen bromide to the double bond is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom that results in the more stable carbocation. In this case, the two carbons of the double bond are secondary, so a mixture of regioisomers is possible. However, the inductive effect of the distal ester group is likely to have a minimal impact on the regioselectivity. Carbocation rearrangements are not anticipated in this system. The stereochemistry of the addition is typically not highly selective, leading to a mixture of syn and anti addition products.

Caption: Hydrobromination of this compound.

The addition of bromine across the double bond proceeds through a cyclic bromonium ion intermediate.[1] This intermediate is then opened by a backside attack of a bromide ion, resulting in anti-addition of the two bromine atoms. This stereospecificity leads to the formation of a racemic mixture of trans-dibromides. The presence of the ester group is not expected to significantly influence the stereochemical outcome of this reaction.

Caption: Bromination of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of the double bond in this compound results in the formation of methyl cyclopentanecarboxylate. The reaction typically proceeds with syn-addition of two hydrogen atoms from the surface of a heterogeneous catalyst (e.g., Pd/C, PtO₂). The stereochemical outcome is influenced by the steric hindrance of the ester group. The hydrogen atoms will preferentially add to the face of the cyclopentene ring opposite to the bulkier substituent, leading to the formation of a major diastereomer if a chiral center is already present or created.

Caption: Workflow for Catalytic Hydrogenation.

Epoxidation

Epoxidation of the double bond can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted syn-addition of an oxygen atom to the double bond, forming an epoxide. The stereoselectivity of the epoxidation is influenced by the steric hindrance of the ester group, with the epoxidation preferentially occurring on the less hindered face of the cyclopentene ring.

Caption: Epoxidation of this compound.

Ozonolysis

Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the cyclopentene ring to yield a dialdehyde. The ester functionality remains intact during this process. This reaction is a powerful tool for the synthesis of linear bifunctional molecules from cyclic precursors.

Caption: Workflow for Ozonolysis with Reductive Workup.

Cycloaddition Reactions (Diels-Alder)

While this compound itself is not a diene, it can act as a dienophile in Diels-Alder reactions, although its reactivity is expected to be lower than that of cyclopentadiene due to the electron-withdrawing nature of the ester group, which deactivates the double bond towards reaction with a typical electron-rich diene. The stereoselectivity of the reaction would favor the endo product, as is typical for Diels-Alder reactions.

Data Presentation

The following tables summarize the expected products and stereochemical outcomes for the reactions of this compound. The quantitative data provided is representative and based on analogous systems due to the lack of specific data for the target molecule.

| Reaction | Reagent(s) | Expected Major Product(s) | Stereochemistry | Representative Yield (%) |

| Hydrobromination | HBr | Methyl 3-bromocyclopentanecarboxylate & Methyl 4-bromocyclopentanecarboxylate | Mixture of syn and anti | 70-80 |

| Bromination | Br₂ in CCl₄ | trans-3,4-Dibromocyclopentanecarboxylate | anti-addition | 85-95 |

| Hydrogenation | H₂/Pd-C | Methyl cyclopentanecarboxylate | syn-addition | >95 |

| Epoxidation | m-CPBA | Methyl 3,4-epoxycyclopentanecarboxylate | syn-addition | 80-90 |

| Ozonolysis | 1. O₃; 2. DMS | Methyl 3,4-diformylbutanoate | - | 75-85 |

Experimental Protocols

The following are generalized experimental protocols for the key reactions described. These should be adapted and optimized for specific laboratory conditions.

General Procedure for Bromination

To a solution of this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at 0 °C is added a solution of bromine (1.0 eq) in the same solvent dropwise. The reaction mixture is stirred at 0 °C until the bromine color disappears. The solvent is then removed under reduced pressure to afford the crude dibromide, which can be purified by chromatography.

General Procedure for Catalytic Hydrogenation

This compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is evaporated to yield the hydrogenated product.

General Procedure for Epoxidation

To a solution of this compound (1.0 eq) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide can be purified by column chromatography.

General Procedure for Ozonolysis with Reductive Workup

A solution of this compound in a mixture of dichloromethane and methanol at -78 °C is treated with a stream of ozone until a blue color persists. The excess ozone is then removed by bubbling nitrogen through the solution. Dimethyl sulfide (DMS, 2-3 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure, and the resulting crude dialdehyde can be purified by appropriate methods.

Conclusion

The double bond in this compound provides a focal point for a variety of chemical transformations. Understanding the reactivity and stereochemical outcomes of reactions at this site is crucial for its effective utilization in organic synthesis. While direct data for this specific molecule is sparse, the principles of alkene reactivity, combined with data from analogous systems, provide a robust framework for predicting its chemical behavior. This guide serves as a foundational resource for researchers and professionals seeking to employ this compound in the development of novel chemical entities.

References

Methyl 3-cyclopentenecarboxylate: A Versatile Synthon in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyclopentenecarboxylate, a chemically versatile cyclic ester, has emerged as a valuable building block in the landscape of organic synthesis. Its inherent structural features, including a reactive double bond and a modifiable ester group within a five-membered ring system, provide a synthetically attractive scaffold for the construction of complex molecular architectures. This guide explores the significant applications of this compound, with a particular focus on its role in the synthesis of key pharmaceutical intermediates, including precursors for prostaglandins and sphingosine-1-phosphate (S1P) receptor agonists.

Core Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of biologically active molecules. Its utility is most pronounced in the preparation of substituted cyclopentane rings, which are core structures in many therapeutic agents.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonist Intermediates

Sphingosine-1-phosphate (S1P) receptors are pivotal in regulating a multitude of physiological processes, making them attractive targets for drug discovery, particularly in the areas of autoimmune diseases and inflammation. This compound is a key reactant in the synthesis of (silyloxy)methylcyclopentanone derivatives, which are crucial intermediates for certain S1P receptor agonists.

Experimental Workflow: Synthesis of a Key S1P Agonist Intermediate

Caption: General synthetic pathway from this compound to a key S1P receptor agonist intermediate.

Precursor to Prostaglandins

Prostaglandins are a class of lipid compounds with diverse hormone-like effects in animals. Their synthesis has been a long-standing challenge and a testament to the power of modern organic chemistry. The cyclopentane core is the defining structural feature of prostaglandins, and as such, cyclopentene derivatives are valuable starting materials. This compound is recognized as a core module for the synthesis of prostanoids.[1] The double bond and ester group offer strategic points for the introduction of the two characteristic side chains of the prostaglandin scaffold.

The general approach involves the stereoselective functionalization of the cyclopentene ring to install the required hydroxyl groups and the two side chains. This often involves reactions such as epoxidation, conjugate addition, and alkylation.

Logical Relationship: Key Transformations in Prostaglandin Synthesis

Caption: Key synthetic stages in the conversion of a cyclopentene precursor to a prostaglandin.

Building Block for Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen of the ribose sugar is replaced by a methylene group. This modification imparts greater metabolic stability, making them attractive candidates for antiviral and anticancer therapies. The synthesis of these molecules relies on the stereocontrolled construction of a functionalized cyclopentane ring that can be coupled to a nucleobase. This compound, with its inherent functionality, serves as a potential starting point for the synthesis of the carbocyclic core.[1]

Key Synthetic Transformations

The versatility of this compound stems from its ability to undergo a variety of chemical transformations.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Examples) | Product Type | Potential Application |

| Reduction | LiAlH₄, THF | Cyclopent-3-enylmethanol | Intermediate for S1P agonists |

| Epoxidation | m-CPBA, CH₂Cl₂ | 3,4-Epoxycyclopentanecarboxylate | Intermediate for prostaglandins, nucleosides |

| Hydrogenation | H₂, Pd/C | Methyl cyclopentanecarboxylate | Saturated cyclopentane derivatives |

| Michael Addition | Nucleophiles (e.g., malonates, amines) with base | 3-Substituted cyclopentanecarboxylates | Introduction of side chains |

| Diels-Alder Reaction | Dienes (electron-rich) | Bicyclic adducts | Construction of complex polycyclic systems |

Experimental Protocols

Detailed, peer-reviewed experimental protocols starting directly from this compound for the synthesis of complex targets are not widely available in the general literature. The following protocol describes the synthesis of the starting material itself.

Synthesis of this compound

This procedure outlines the esterification of 3-cyclopentene-1-carboxylic acid.

Reaction Scheme:

3-Cyclopentene-1-carboxylic acid + Methanol → this compound

Materials and Equipment:

-

3-Cyclopentene-1-carboxylic acid

-

Methanol

-

1,1'-Carbonyldiimidazole (CDI)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.

-

Add 1,1'-carbonyldiimidazole (3.0 eq) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Add methanol (excess) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

Quantitative Data:

| Reactant | Product | Yield |

| 3-Cyclopentenecarboxylic acid | This compound | ~99% |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a convenient entry point to a variety of complex and biologically relevant molecules. Its application in the synthesis of precursors for prostaglandins, S1P receptor agonists, and carbocyclic nucleosides highlights its significance in medicinal chemistry and drug development. Further exploration of the reactivity of this synthon is likely to unveil new and efficient pathways to novel chemical entities with therapeutic potential. The development and publication of detailed experimental protocols for its use will undoubtedly accelerate its adoption in both academic and industrial research settings.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 3-cyclopentenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-cyclopentenecarboxylate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general characteristics and handling requirements.

| Property | Value |

| CAS Number | 58101-60-3[1][2][3] |

| Molecular Formula | C₇H₁₀O₂[2][3] |

| Molecular Weight | 126.15 g/mol [2][3] |

| Appearance | Liquid[2] |

| Density | 1.031 g/mL at 25 °C[2] |

| Flash Point | 48.9 °C (120.0 °F)[2] |

| Refractive Index | n20/D 1.451[2] |

| Storage Temperature | 2-8°C or Room Temperature[2][3] |

Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, as an unsaturated ester, it is susceptible to degradation under certain environmental stresses. A comprehensive understanding of its stability profile is essential for maintaining its quality over time.

Based on its chemical structure, this compound may undergo degradation through several pathways, including hydrolysis, oxidation, and polymerization. The double bond in the cyclopentene ring and the ester functional group are the most reactive sites.

A potential degradation pathway is illustrated in the diagram below. This diagram outlines the likely transformation of this compound under hydrolytic (acidic or basic) and oxidative conditions.

Caption: Potential degradation pathways for this compound.

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4] While specific data for this compound is not publicly available, a typical forced degradation study would include the following conditions:

| Stress Condition | Typical Protocol | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | 3-Cyclopentenecarboxylic acid, Methanol |

| Base Hydrolysis | 0.1 M NaOH at RT for 4-8h | 3-Cyclopentenecarboxylic acid, Methanol |

| Oxidation | 3% H₂O₂ at RT for 24h | Epoxides, diols, and other oxygenated derivatives |

| Thermal Degradation | 60-80°C for 48-72h | Isomers, polymerization products |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Isomers, polymerization products, photo-oxidation products |

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the quality of this compound. The following conditions are recommended based on available safety data sheets and general chemical handling guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C is ideal for long-term storage.[2] Room temperature may be suitable for short-term use.[3] | To minimize thermal degradation and potential polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the unsaturated cyclopentene ring. |

| Container | Tightly sealed, light-resistant containers (e.g., amber glass bottles).[1] | To prevent exposure to moisture and light, which can accelerate degradation. |

| Ventilation | Store in a well-ventilated area.[1] | Due to its flammable nature. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that would degrade the compound. |

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a well-designed experimental protocol is necessary. The following provides a general framework for conducting such a study.

To evaluate the stability of this compound under various storage and stress conditions and to identify potential degradation products.

-

Sample: this compound (purity ≥95%)

-

Equipment:

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Gas Chromatography (GC) system for volatile impurities

-

pH meter

-

-

Reagents: Solvents for HPLC/GC, acids, bases, and oxidizing agents for forced degradation studies.

A logical workflow for a stability study is depicted below.

Caption: General workflow for a stability study of this compound.

A stability-indicating analytical method, typically HPLC, should be developed and validated. The method must be able to separate the parent compound from all potential degradation products.

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point.

-

Detection: UV detection at a wavelength where the analyte and potential degradants absorb. Mass spectrometry can be used for identification of unknown impurities.

The concentration of this compound and the formation of degradation products should be monitored over time. The shelf-life can be estimated by determining the time it takes for the parent compound to decrease to 90% of its initial concentration.

Handling and Safety Precautions

This compound is a flammable liquid and can cause serious eye damage.[1] It is important to handle this compound in a well-ventilated area, away from heat, sparks, and open flames.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1]

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, this guide provides a comprehensive framework for its stable storage and handling based on its chemical properties and general principles of chemical stability. For critical applications, it is strongly recommended that users conduct their own stability studies using the methodologies outlined in this document to ensure the compound's quality and integrity for its intended use.

References

Methyl 3-cyclopentenecarboxylate: A Versatile Precursor for the Synthesis of Novel Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-cyclopentenecarboxylate, a commercially available cyclic ester, serves as a valuable and versatile starting material in the synthesis of a wide array of complex and biologically significant molecules. Its inherent stereochemistry and the reactivity of its carbon-carbon double bond and ester functionality make it a strategic precursor for the construction of carbocyclic nucleosides, prostaglandins, and other cyclopentanoid natural products and their analogs. This guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key transformations.

Physicochemical Properties

A clear, colorless liquid, this compound possesses the fundamental properties outlined in the table below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 58101-60-3 | |

| Molecular Formula | C₇H₁₀O₂ | |

| Molecular Weight | 126.15 g/mol | |

| Density | 1.031 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.451 | |

| Boiling Point | Not specified | |

| Storage Temperature | 2-8°C |

Core Synthetic Applications

The strategic placement of the double bond and the ester group in this compound allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures.

Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a critical class of antiviral and anticancer agents. This compound is an ideal precursor for these molecules due to its pre-existing five-membered ring. The synthetic strategy generally involves the functionalization of the cyclopentene ring to introduce the necessary hydroxyl and amino groups, followed by the coupling with a nucleobase.

Experimental Protocol: Synthesis of a Key Intermediate for Carbocyclic Nucleosides

-

Epoxidation: The double bond of this compound can be epoxidized using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

-

Ring Opening of the Epoxide: The epoxide can be opened with a nitrogen nucleophile, such as an azide or a protected amine, to introduce the amino functionality. This reaction is often regioselective and stereoselective.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water) to yield the corresponding carboxylic acid.

-

Coupling with Nucleobase: The functionalized cyclopentane ring can then be coupled with a desired nucleobase, often through a Mitsunobu reaction or by converting the carboxylic acid to an amine and building the heterocyclic base onto it.

Logical Workflow for Carbocyclic Nucleoside Synthesis

Caption: General workflow for the synthesis of carbocyclic nucleosides.

Synthesis of Prostaglandins

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The core of their structure is a cyclopentane ring. This compound can be elaborated into key prostaglandin intermediates through a series of stereocontrolled reactions.

Experimental Protocol: General Strategy for Prostaglandin Synthesis

A common strategy for prostaglandin synthesis involves the conjugate addition of an organocuprate to a cyclopentenone derivative to introduce the omega side chain, followed by the trapping of the resulting enolate with an electrophile to install the alpha side chain. While a direct protocol from this compound is not detailed in the provided search results, a plausible synthetic sequence would first involve its conversion to a suitable cyclopentenone intermediate.

-

Allylic Oxidation: The cyclopentene ring can be oxidized at the allylic position to introduce a carbonyl group, forming a cyclopentenone derivative. Reagents like chromium trioxide or selenium dioxide can be employed for this transformation.

-

Conjugate Addition: An organocuprate reagent, prepared from an appropriate organolithium or Grignard reagent and a copper(I) salt, is then added to the α,β-unsaturated ketone in a 1,4-fashion to install the lower side chain of the prostaglandin.

-

Enolate Trapping: The resulting enolate is then trapped with an electrophile, such as an allylic halide, which will form the upper side chain.

Signaling Pathway for Prostaglandin Synthesis

The Biological Frontier of Cyclopentene Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopentene carboxylate scaffold, a five-membered carbocyclic ring bearing a carboxylate group, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and the potential for stereochemically diverse substitutions have made it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of cyclopentene carboxylate derivatives and related bioactive cyclopentanoids, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. While extensive data on methyl 3-cyclopentenecarboxylate derivatives specifically is limited in publicly available literature, this guide consolidates findings from structurally similar compounds to illuminate the therapeutic promise of this chemical class.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of various cyclopentene and cyclopentane derivatives, providing a comparative perspective on their potential efficacy.

Table 1: Antibacterial Activity of Cyclopentane and Cyclopentenone Derivatives

| Compound Class | Derivative | Target Organism | Activity Metric | Value | Reference |

| Cyclopentane-based Muraymycin Analog | Analog 20 (JH-MR-23) | Staphylococcus aureus (SA113) | MIC | 54 ± 6.8 µg/mL | [1] |

| Cyclopentane-based Muraymycin Analog | Analog 10 (JH-MR-21) | MraY Enzyme | IC50 | 340 ± 42 µM | [1] |

| Cyclopentane-based Muraymycin Analog | Analog 11 (JH-MR-22) | MraY Enzyme | IC50 | 500 ± 69 µM | [1] |

| Functionalized Cyclopentenone | Compound 7 | Methicillin-resistant S. aureus (MRSA) | MIC | 3.91 µg/mL | [2] |

| Functionalized Cyclopentenone | Compound 8 | Methicillin-resistant S. aureus (MRSA) | MIC | 3.91 µg/mL | [2] |

| Functionalized Cyclopentenone | Compound 8 | Vancomycin-resistant E. faecalis (VRE) | MIC | 0.98 µg/mL | [2] |

| Oxime Ether of Cyclopentenone | Compound 20 | Methicillin-resistant S. aureus (MRSA) | MIC | 0.976 µg/mL | [3] |

| Oxime Ether of Cyclopentenone | Compound 20 | Vancomycin-resistant E. faecalis (VRE) | MIC | 3.91 µg/mL | [3] |

Table 2: Anticancer Activity of Cyclopentene Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Cyclopenten-[g]annelated Isoindigo | N-1-methyl-5'-nitro derivative (5g) | HL60 (Leukemia) | IC50 | 67 nM | [4] |

| Cyclopenten-[g]annelated Isoindigo | Compound 5d | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |

| Cyclopenten-[g]annelated Isoindigo | Compound 5e | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |

| Cyclopenten-[g]annelated Isoindigo | Compound 5f | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |

| Cyclopenten-[g]annelated Isoindigo | Compound 5g | MCF-7 (Breast Cancer) | IC50 | 50-80 µM | [4] |

Key Biological Activities and Mechanisms of Action

Cyclopentene derivatives have demonstrated a range of biological activities, primarily centered around antimicrobial and anticancer effects.

Antimicrobial Activity: Certain cyclopentane-based compounds, such as muraymycin analogs, have been shown to inhibit MraY, an essential enzyme in bacterial cell wall biosynthesis.[1] This targeted inhibition disrupts peptidoglycan formation, leading to bacterial cell death. The structure-activity relationship (SAR) studies of these analogs suggest that lipophilic side chains are crucial for their inhibitory activity against MraY.[1] Additionally, functionalized cyclopentenones have exhibited potent activity against drug-resistant bacteria, including MRSA and VRE.[2][3]

Anticancer Activity: The anticancer potential of cyclopentene derivatives has been highlighted in studies of cyclopenten-[g]annelated isoindigos.[4][5] These compounds have shown significant antiproliferative activity against leukemia and breast cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[4] The mechanism of action for many of these compounds is still under investigation but is thought to involve the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The cyclopentenone moiety itself is recognized as a valuable pharmacophore in anticancer drug design, with some derivatives known to induce apoptosis in cancer cells.[6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of the biological activity of novel chemical entities.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A fresh culture of the target bacterial strain is grown in a suitable broth medium to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7][8]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[7]

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for screening bioactive compounds and a hypothetical signaling pathway that could be modulated by a cyclopentene derivative.

References

- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of model cyclopentene-[ g]annelated isoindigos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Methyl 3-cyclopentenecarboxylate: Commercial Availability, Analysis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-cyclopentenecarboxylate, a versatile chemical intermediate with growing relevance in the synthesis of complex bioactive molecules. This document details its commercial availability, analytical and purification protocols, and its emerging role as a valuable building block in the development of novel therapeutics, particularly Sphingosine-1-Phosphate (S1P) receptor modulators.

Chemical Properties and Commercial Availability

This compound (CAS No. 58101-60-3) is a cyclic ester that serves as a key starting material in multi-step organic syntheses. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 58101-60-3 |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.031 g/mL at 25 °C |

| Refractive Index | n20/D 1.451 |

| Boiling Point | ~68-69 °C at 8 torr |

| Flash Point | 48.9 °C (120.0 °F) |

This compound is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. The table below lists several prominent suppliers and the typical purities offered.

| Supplier | Available Purity |

| Sigma-Aldrich | 95% |

| Thermo Scientific Chemicals | 97% |

| ChemScene | ≥95% |

| Nanjing Winsome Chemical Limited | 98% |

Synthesis, Purification, and Analytical Protocols

The synthesis and purification of this compound are critical for ensuring high-quality starting material for subsequent reactions. Below are representative experimental protocols.

Illustrative Synthesis Protocol

A common route to this compound involves the esterification of 3-cyclopentenecarboxylic acid.

Reaction:

3-cyclopentenecarboxylic acid + Methanol --(Acid Catalyst)--> this compound + Water

Detailed Methodology:

-

To a solution of 3-cyclopentenecarboxylic acid (10 g, 89 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add 1,1'-carbonyldiimidazole (43 g, 267 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Add methanol (100 mL) to the reaction mixture.

-

Continue stirring overnight at room temperature.

-

Remove the solvent under reduced pressure to yield crude this compound.

Purification Protocol: Fractional Distillation and Column Chromatography

Purification of the crude product is typically achieved through a combination of fractional distillation and column chromatography to remove unreacted starting materials and byproducts.

Detailed Methodology:

-

Fractional Distillation:

-

Set up a fractional distillation apparatus equipped with a Vigreux column.

-

Transfer the crude product to the distillation flask.

-

Apply a vacuum and gently heat the flask.

-

Collect the fraction that distills at approximately 68-69 °C under 8 torr.

-

Analyze the purity of the distilled product by Gas Chromatography (GC).

-

-

Column Chromatography (for high-purity requirements):

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the distilled product in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of hexane and ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis.

-

Collect the fractions containing the purified product and concentrate under reduced pressure.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

GC-MS Parameters:

| Parameter | Recommended Setting |

| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split or Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 70 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

Application in Drug Development: A Precursor to S1P Receptor Modulators

The cyclopentane scaffold is a valuable pharmacophore in modern drug discovery. Notably, derivatives of cyclopentene carboxylates are utilized in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. These modulators are of significant interest for the treatment of autoimmune diseases, such as multiple sclerosis.

The Sphingosine-1-Phosphate (S1P) Signaling Pathway

S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in lymphocyte trafficking.[1] Agonism of the S1P1 receptor on lymphocytes leads to their sequestration in lymph nodes, preventing them from migrating to sites of inflammation.[1] This mechanism is a key therapeutic strategy for managing autoimmune disorders. The simplified S1P1 receptor signaling cascade is depicted below.

Experimental Workflow: From Synthesis to Bioactivity Assessment

This compound can serve as a starting point for the synthesis of novel S1P receptor modulators. A typical experimental workflow for a drug discovery program in this area is outlined below.

A key step in this workflow is the screening of newly synthesized compounds for their ability to bind to and activate S1P receptors. A representative protocol for a competitive radioligand binding assay is provided below.

Protocol: S1P1 Receptor Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the S1P1 receptor.

Materials:

-

Cell membranes expressing human S1P1 receptor.

-

Radiolabeled S1P ligand (e.g., [³²P]S1P).

-

Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test compounds dissolved in DMSO.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 µg of protein per well.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, pre-incubate 50 µL of the diluted membranes with 50 µL of the test compound dilutions for 30 minutes at room temperature.

-

Initiate the binding reaction by adding 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to each well.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of specific binding at each test compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a commercially accessible and versatile chemical intermediate. Its utility extends into the sophisticated realm of drug discovery, particularly as a foundational scaffold for the synthesis of potent S1P receptor modulators. The protocols and workflows outlined in this guide provide a technical foundation for researchers and scientists working to develop the next generation of therapeutics for autoimmune and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 3-Cyclopentenecarboxylic Acid

Abstract

This document provides detailed protocols for the synthesis of methyl and ethyl esters of 3-cyclopentenecarboxylic acid, key intermediates in pharmaceutical and materials science research. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification using DCC/DMAP, and an Acyl Chloride-based method. Each protocol is accompanied by a summary of reaction conditions and expected yields, facilitating selection of the most appropriate method based on substrate sensitivity, desired purity, and available resources.

Introduction

3-Cyclopentenecarboxylic acid and its ester derivatives are valuable building blocks in organic synthesis. The ester moiety serves as a versatile functional group for further molecular elaboration in the development of novel therapeutic agents and functional materials. The selection of an appropriate esterification protocol is crucial for achieving high yields and purity. This application note details three widely applicable methods for the preparation of 3-cyclopentenecarboxylate esters:

-

Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of alcohol.[1][2] It is a cost-effective method, particularly for simple, unhindered alcohols.[3]

-

Steglich Esterification: A mild, room-temperature method employing dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5] This protocol is ideal for acid-sensitive substrates where harsh conditions must be avoided.[3]

-

Acyl Chloride Intermediate Method: A two-step process where the carboxylic acid is first converted to the highly reactive 3-cyclopentenecarbonyl chloride using thionyl chloride (SOCl₂). The acyl chloride is then reacted with the alcohol to yield the final ester. This method is often high-yielding and proceeds under mild conditions.

Experimental Protocols

Method 1: Fischer-Speier Esterification of 3-Cyclopentenecarboxylic Acid

This protocol describes the synthesis of methyl 3-cyclopentenecarboxylate using a strong acid catalyst and an excess of methanol to drive the reaction equilibrium towards the product.

Materials:

-

3-Cyclopentenecarboxylic acid

-

Methanol (reagent grade, anhydrous)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopentenecarboxylic acid (1.0 eq) in an excess of methanol (10-20 eq), which also serves as the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[6]

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Method 2: Steglich Esterification of 3-Cyclopentenecarboxylic Acid

This protocol details the synthesis of ethyl 3-cyclopentenecarboxylate under mild, room-temperature conditions, making it suitable for more sensitive substrates.[4][5]

Materials:

-

3-Cyclopentenecarboxylic acid

-

Ethanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-cyclopentenecarboxylic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.[4]

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ethyl 3-cyclopentenecarboxylate by column chromatography on silica gel or vacuum distillation.

Method 3: Esterification via Acyl Chloride Intermediate

This two-step protocol involves the initial formation of 3-cyclopentenecarbonyl chloride, followed by its reaction with ethanol in the presence of a base.

Materials:

-

3-Cyclopentenecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ethanol (anhydrous)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

1 M Copper (II) sulfate solution (CuSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: Step A: Synthesis of 3-Cyclopentenecarbonyl Chloride

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add 3-cyclopentenecarboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

-

Gently heat the mixture to reflux (approx. 70-80°C) and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Cool the mixture to room temperature and remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-cyclopentenecarbonyl chloride, which can be used in the next step without further purification.

Step B: Synthesis of Ethyl 3-Cyclopentenecarboxylate

-

In a separate flask under an inert atmosphere, prepare a solution of ethanol (1.5 eq) and pyridine (1.2 eq) in dry diethyl ether.[7]

-

Cool the solution to 0°C in an ice bath.

-

Add the crude 3-cyclopentenecarbonyl chloride (1.0 eq) dropwise to the stirred solution.[7]

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.[7]

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 1 M copper (II) sulfate solution (to remove pyridine), and saturated sodium bicarbonate solution.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the product, ethyl 3-cyclopentenecarboxylate, by vacuum distillation.[7]

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the different esterification protocols.

| Method | Target Ester | Alcohol | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield |

| Fischer-Speier | This compound | Methanol | H₂SO₄ (cat.) | Methanol | Reflux (~65°C) | 4-6 h | 70-85% |

| Steglich | Ethyl 3-cyclopentenecarboxylate | Ethanol | DCC, DMAP (cat.) | Dichloromethane | 0°C to RT | 3-5 h | 80-95% |

| Acyl Chloride | Ethyl 3-cyclopentenecarboxylate | Ethanol | SOCl₂, Pyridine | Diethyl Ether | 0°C to RT | 4-6 h | >90% |

Note: Yields are estimates based on literature for similar compounds and may vary depending on the specific reaction scale and purification efficiency.

Results and Discussion

The synthesized esters, this compound and ethyl 3-cyclopentenecarboxylate, should be characterized to confirm their identity and purity.

Physical Properties:

-

This compound: A liquid with a density of approximately 1.031 g/mL at 25°C and a refractive index of n20/D 1.451.[8]

-

Ethyl 3-cyclopentenecarboxylate: A liquid with a boiling point of 64°C at 15 mmHg.[9]

Spectroscopic Characterization (Expected):

-

¹H NMR (CDCl₃):

-

This compound: δ ~5.7 ppm (m, 2H, -CH=CH-), ~3.7 ppm (s, 3H, -OCH₃), ~3.1 ppm (m, 1H, -CH-C=O), ~2.6 ppm (m, 4H, -CH₂-).

-